molecular formula C22H20N4O3 B11275506 3,4-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide

3,4-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide

Cat. No.: B11275506
M. Wt: 388.4 g/mol
InChI Key: VUZNGASFKATPSG-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is a complex organic compound that features a benzamide core with methoxy groups at the 3 and 4 positions, and a substituted phenyl ring attached to an imidazo[1,2-A]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzoic acid with an amine derivative of 7-methylimidazo[1,2-A]pyrimidine under dehydrating conditions to form the amide bond. This reaction may be catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. The imidazo[1,2-A]pyrimidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, or immune response .

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoro-N-(3-(3-methylimidazo[1,2-A]pyrimidin-2-yl)phenyl)benzamide: Similar structure but with fluorine substituents instead of methoxy groups.

    Trimethobenzamide: Another benzamide derivative with different substituents and applications.

Uniqueness

3,4-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H20N4O3/c1-14-10-11-26-13-18(25-22(26)23-14)15-4-7-17(8-5-15)24-21(27)16-6-9-19(28-2)20(12-16)29-3/h4-13H,1-3H3,(H,24,27)

InChI Key

VUZNGASFKATPSG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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